

A Spectroscopic Guide to (R)- and (S)-1-Tosyloxy-2,3-propanediol Enantiomers

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Compound of Interest

Compound Name: (R)-1-Tosyloxy-2,3-propanediol

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This guide provides a comparative overview of the spectroscopic properties of the enantiomers **(R)-1-Tosyloxy-2,3-propanediol** and **(S)-1-Tosyloxy-2,3-propanediol**. These chiral building blocks are crucial in the synthesis of various pharmaceuticals. While direct comparative experimental data for both enantiomers is not readily available in public databases, this document outlines the expected spectroscopic behavior based on fundamental principles of stereochemistry and presents available data for the (R)-enantiomer.

Data Presentation

Enantiomers, being mirror images of each other, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra are expected to be identical. Differences would only be observable under chiral conditions, such as when using a chiral solvent or a chiral shift reagent in NMR spectroscopy, or in their interaction with plane-polarized light (optical rotation).

Table 1: Spectroscopic Data for **(R)-1-Tosyloxy-2,3-propanediol**

Spectroscopic Technique	Available Data for (R)-1-Tosyloxy-2,3-propanediol	Expected Data for (S)-1-Tosyloxy-2,3-propanediol
¹³ C NMR	SpectraBase has a ¹³ C NMR spectrum available for the (R)-enantiomer. [1]	Identical to the (R)-enantiomer in an achiral solvent.
Mass Spectrometry (GC-MS)	A GC-MS spectrum for the (R)-enantiomer is available on SpectraBase. [1]	Identical to the (R)-enantiomer.
Infrared (IR) Spectroscopy	While a specific spectrum for (R)-1-Tosyloxy-2,3-propanediol is not directly available, the spectrum is expected to show characteristic absorptions for O-H (broad, ~3400 cm ⁻¹), aromatic C-H (~3000-3100 cm ⁻¹), aliphatic C-H (~2850-2960 cm ⁻¹), S=O of the tosyl group (~1350 and 1175 cm ⁻¹), and C-O (~1000-1200 cm ⁻¹) bonds.	Identical to the (R)-enantiomer.
Optical Rotation	The (R)-enantiomer is levorotatory (-).	The (S)-enantiomer is expected to be dextrorotatory (+) with a specific rotation of the same magnitude as the (R)-enantiomer.

Experimental Protocols

To spectroscopically compare the enantiomers of 1-Tosyloxy-2,3-propanediol, the following experimental protocols would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and purity of each enantiomer.

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. For ^1H NMR, typical parameters would include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time would be necessary.
- Chiral NMR Spectroscopy (for differentiation): To distinguish between the enantiomers, a chiral resolving agent (e.g., a lanthanide-based chiral shift reagent) can be added to the NMR sample. The formation of diastereomeric complexes will result in separate signals for the corresponding nuclei of the two enantiomers.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

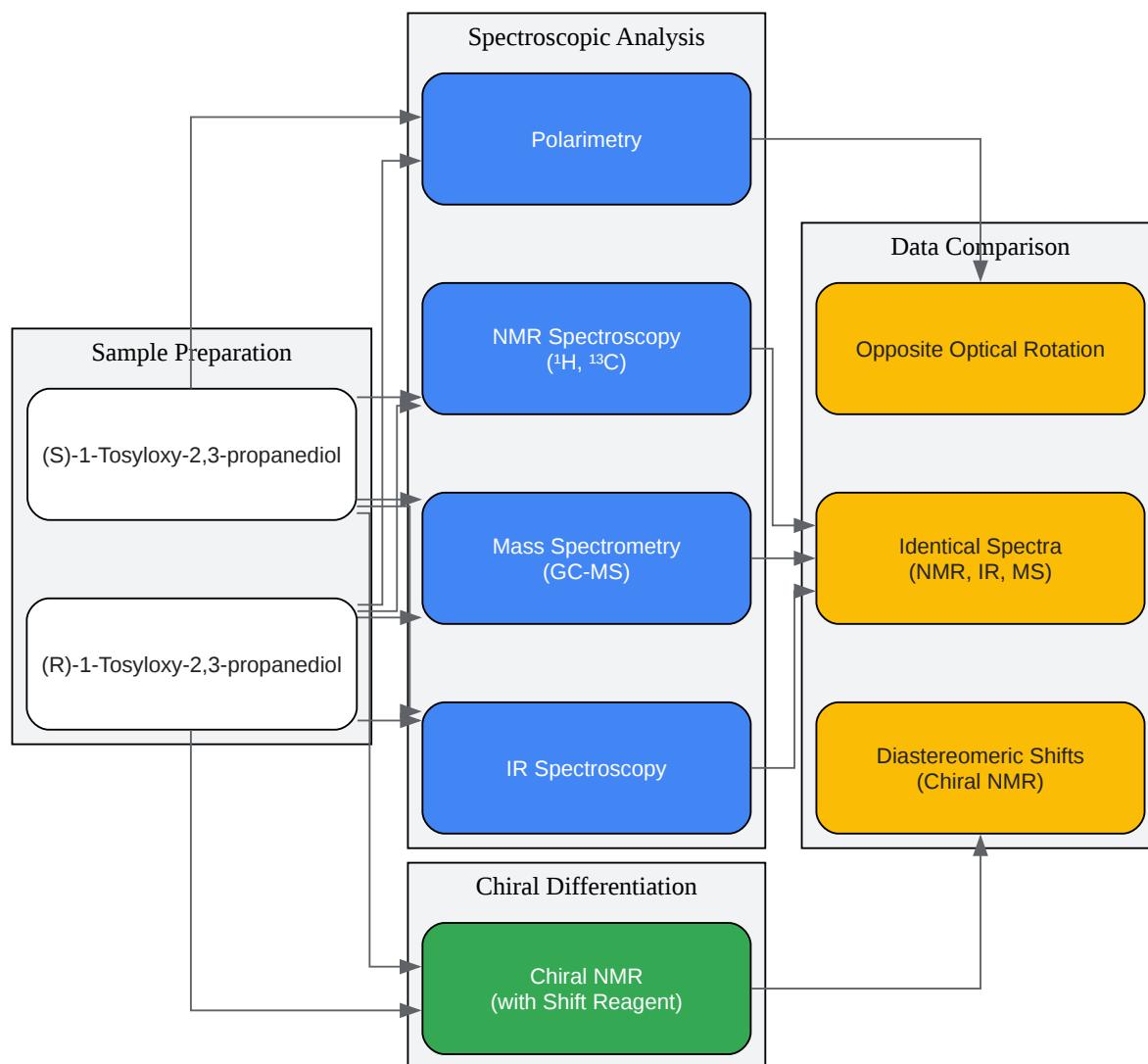
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
- Data Acquisition: For GC-MS, the sample is vaporized and ionized (commonly by electron impact), and the mass-to-charge ratio of the resulting ions is measured.

Polarimetry

- Objective: To measure the optical rotation of each enantiomer.
- Sample Preparation: Prepare a solution of the sample of known concentration in a suitable solvent (e.g., ethanol or chloroform).
- Instrumentation: A polarimeter.
- Data Acquisition: Measure the angle of rotation of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm). The specific rotation is then calculated based on the observed rotation, concentration, and path length.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers of 1-Tosyloxy-2,3-propanediol.

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Caption: Workflow for the spectroscopic comparison of enantiomers.

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References

- 1. spectrabase.com [spectrabase.com]
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